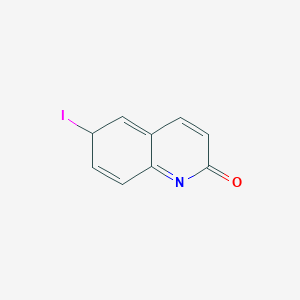

6-iodo-6H-quinolin-2-one

Description

Significance of 2-Oxoquinoline Scaffolds in Organic Synthesis and Material Science

The 2-oxoquinoline, or quinolin-2(1H)-one, scaffold is a fundamental building block in organic synthesis and medicinal chemistry. rsc.org Its derivatives are recognized for a wide spectrum of biological activities, forming the core of antitumor agents, receptor antagonists, and antibiotics. rsc.org The synthetic accessibility and the ease of introducing various substituents onto the quinoline (B57606) core have made it a popular target for methods development in organic synthesis. rsc.orgorganic-chemistry.org Numerous synthetic strategies have been devised to construct the quinolin-2-one skeleton, including palladium-catalyzed reactions, cyclization of o-alkynylisocyanobenzenes, and microwave-assisted lactamization. rsc.orgacs.orgnih.gov

Beyond its role in medicinal chemistry, the 2-oxoquinoline scaffold is also finding applications in material science. bohrium.com The incorporation of deuterium (B1214612) into organic molecules like 2-oxoquinoline derivatives is a key area of research in this field. bohrium.com The unique photophysical properties of certain quinolin-2-one derivatives also make them suitable candidates for the development of fluorescent probes and other functional materials. The potential for these scaffolds to be functionalized allows for the fine-tuning of their chemical and physical properties for specific applications in drug discovery and materials development. mdpi.com

Overview of Halogenated Quinoline Derivatives in Advanced Chemical Synthesis

The introduction of halogen atoms into the quinoline framework significantly broadens its synthetic utility and can profoundly influence the molecule's properties. Halogenated quinolines serve as versatile intermediates in advanced chemical synthesis, primarily due to the reactivity of the carbon-halogen bond, which allows for a wide range of subsequent transformations, most notably in metal-catalyzed cross-coupling reactions. beilstein-journals.org This has made them invaluable precursors for constructing more complex molecular architectures.

The presence of a halogen substituent can enhance or modify the biological activity of the parent quinoline. nih.gov For instance, select halogenated quinolines have been shown to eradicate drug-resistant bacterial pathogens. nih.gov The nature and position of the halogen can affect the molecule's basicity and electronic properties, which in turn can be fine-tuned for specific applications. wgtn.ac.nz Researchers have developed various methods for the regioselective halogenation of quinoline derivatives, providing access to a diverse library of building blocks for drug discovery and other applications. rsc.orgnih.gov The use of halogenated quinolines as precursors has enabled the formation of a range of substituted quinolinoquinolines with modified basicity and other properties. wgtn.ac.nz

Scope and Academic Research Focus on the 6-Iodo-6H-Quinolin-2-one Moiety

Within the broad class of halogenated quinolines, this compound (or 6-iodoquinolin-2(1H)-one) has emerged as a particularly valuable intermediate. beilstein-journals.org The iodine substituent at the 6-position is highly reactive, making it an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. beilstein-journals.org This reactivity allows for the straightforward introduction of various aryl and heteroaryl groups at this position, facilitating the synthesis of diverse compound libraries.

Research has focused on developing practical and scalable synthetic routes to access 6-iodoquinolin-2-one and its derivatives. beilstein-journals.org It has been identified as a versatile and stable intermediate that can be readily converted to other important scaffolds, such as 6-iodotetrahydroquinolines (THQs) and 6-iododihydroquinolines (DHQs), through reduction. beilstein-journals.org These reduced derivatives are also of significant interest as they are found in numerous natural products and therapeutics. beilstein-journals.org

The physical and chemical properties of related iodo-quinoline structures have been investigated, providing insight into their behavior. For instance, the reduced form, 6-iodo-3,4-dihydroquinolin-2(1H)-one, has documented physicochemical properties.

Furthermore, synthetic methods have been developed for related structures, such as the one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines using iodo-aniline, pyruvic acid, and various aldehydes. nih.gov The study of such reactions helps to understand the influence of different substituents on the reaction pathways and product outcomes. nih.gov The continued research into the synthesis and reactivity of 6-iodoquinolin-2-one and its analogues underscores its importance as a versatile building block in contemporary chemical science.

Compound Index

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

6-iodo-6H-quinolin-2-one |

InChI |

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |

InChI Key |

NVFJQMGZIKFUJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)C=CC2=CC1I |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 6 Iodo 6h Quinolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgnih.govsemanticscholar.orgipb.pt

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Analysisrsc.orgnih.govsemanticscholar.org

Proton NMR spectroscopy of quinoline (B57606) derivatives reveals characteristic signals for the aromatic protons. nih.gov For the carboxy-quinoline core, which shares structural similarities with quinolin-2-one, proton signals typically appear in the range of 7.80–9.20 ppm. nih.govmdpi.com The splitting patterns of these signals, such as doublets and doublets of doublets, are dictated by the coupling between adjacent protons (proton-proton scalar couplings). nih.gov For instance, in a related 6-iodo-substituted carboxy-quinoline, a doublet of doublets is observed at 8.10 ppm and a doublet at 9.14 ppm, which are characteristic of the quinoline ring protons. nih.govmdpi.com The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the quinoline ring.

Table 1: Representative ¹H NMR Data for Substituted 6-Iodoquinoline (B82116) Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-5 | 9.15 | d | 2 | mdpi.com |

| H-7 | 8.14 | dd | 9, 2 | mdpi.com |

| H-8 | 7.95 | d | 9 | mdpi.com |

| H-3 | 8.57 | s | - | mdpi.com |

Note: Data is for a related 6-iodo-2-phenylquinoline-4-carboxylic acid and serves as an illustrative example of the expected signal characteristics.

Carbon (¹³C) NMR Analysisrsc.orgnih.govsemanticscholar.org

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. In quinoline derivatives, the carbon atoms of the aromatic rings typically resonate in the downfield region of the spectrum. For a 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, the carbon atom bearing the iodine (C-6) appears at approximately 95.6 ppm. mdpi.com Other carbons in the quinoline ring are found at distinct chemical shifts, for example, C-2 at 154.8 ppm, C-3 at 120.3 ppm, and C-9 at 147.2 ppm. mdpi.com The specific positions of these signals are influenced by the electronic effects of the substituents.

Table 2: Representative ¹³C NMR Data for a Substituted 6-Iodoquinoline Derivative

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2 | 154.8 | mdpi.com |

| C-3 | 120.3 | mdpi.com |

| C-4 | 136.6 | mdpi.com |

| C-5 | 134.0 | mdpi.com |

| C-6 | 95.6 | mdpi.com |

| C-7 | 138.7 | mdpi.com |

| C-8 | 131.7 | mdpi.com |

| C-9 | 147.2 | mdpi.com |

| C-10 | 125.4 | mdpi.com |

Note: Data is for 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid and is illustrative.

Two-Dimensional NMR Correlation Techniques (e.g., COSY, HSQC, HMBC)rsc.orglibretexts.orgclockss.org

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. ipb.ptclockss.org

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically over two to three bonds. This helps to identify adjacent protons in the spin systems of the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. ipb.ptlibretexts.org This is instrumental in assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptlibretexts.org This technique is crucial for piecing together the molecular skeleton by identifying longer-range connectivities.

The application of these techniques provides a detailed and reliable assignment of the entire molecular structure of 6-iodo-6H-quinolin-2-one. nih.govmdpi.com

Vibrational Spectroscopy for Functional Group Analysisrsc.orgnih.govamericanpharmaceuticalreview.comedinst.comnih.govyoutube.comspectroscopyonline.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wiley.com

Fourier-Transform Infrared (FT-IR) Spectroscopyrsc.orgnih.govnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. wiley.com The resulting spectrum is a unique fingerprint of the molecule. wiley.com For a quinolinone structure, a key absorption band is expected for the carbonyl (C=O) stretching vibration of the lactam ring. In related quinolinone derivatives, this band typically appears in the region of 1650-1700 cm⁻¹. For example, 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid shows a strong absorption at 1698 cm⁻¹. mdpi.com Other characteristic bands include those for C-H stretching, C=C and C=N stretching of the aromatic rings, and C-I stretching.

Table 3: Illustrative FT-IR Data for a Substituted 6-Iodoquinoline

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H/O-H | Stretching | ~3334 | mdpi.com |

| C=O | Stretching | ~1698 | mdpi.com |

| C=C/C=N | Aromatic Stretching | ~1582, 1522 | mdpi.com |

| C-I | Stretching | Not specified |

Note: Data is for 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid.

Raman Spectroscopy Applicationsamericanpharmaceuticalreview.comedinst.comyoutube.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. instructables.com In the analysis of 6-iodo-1H-quinolin-2-one, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula, C₉H₆INO.

The ionization process in a mass spectrometer imparts significant energy to the molecule, often causing it to break apart into smaller, characteristic fragments. gbiosciences.com The resulting fragmentation pattern serves as a molecular fingerprint. For 6-iodo-1H-quinolin-2-one, the fragmentation is predictable based on its structure. The carbon-iodine bond is relatively weak, making its cleavage a probable fragmentation pathway. This would result in the loss of an iodine atom and the formation of a prominent fragment ion. docbrown.info Another characteristic fragmentation for quinoline-type structures is the loss of hydrogen cyanide (HCN). rsc.org

Because iodine is a monoisotopic element (¹²⁷I), the mass spectrum is simplified compared to compounds containing chlorine or bromine, which have significant M+2 isotope peaks. docbrown.info The molecular ion peak ([M]⁺) for 6-iodo-1H-quinolin-2-one would be expected at an m/z corresponding to its molecular weight.

A predicted fragmentation pattern based on these principles is detailed in the table below. While specific experimental data for 6-iodo-1H-quinolin-2-one is not available, analysis of related iodo-quinoline derivatives by techniques like MALDI-TOF/TOF confirms the ability to match theoretical and found masses with high precision, validating proposed structures. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for 6-Iodo-1H-quinolin-2-one

| m/z Value | Ion Formula | Description |

|---|---|---|

| 271 | [C₉H₆INO]⁺ | Molecular Ion ([M]⁺) |

| 243 | [C₉H₅IN]⁺ | Loss of carbon monoxide (-CO) |

| 144 | [C₉H₆NO]⁺ | Loss of iodine radical (M-I) |

| 127 | [I]⁺ | Iodine cation |

Single-Crystal X-ray Diffraction (XRD) for Elucidating Solid-State Structure and Conformation

For 6-iodo-1H-quinolin-2-one, a successful SC-XRD analysis would require the growth of a suitable single crystal. uhu-ciqso.es The resulting data would be expected to confirm the planarity of the fused quinolinone ring system. The analysis would precisely measure the C-I bond length and the geometry around the lactam (cyclic amide) group.

While a crystal structure for 6-iodo-1H-quinolin-2-one is not presently available, studies on closely related 6-iodo-quinoline derivatives provide insight into the type of data obtained. semanticscholar.orgnih.gov For instance, the crystal structures of several 6-iodo-2-phenylquinoline-4-carboxylic acid derivatives have been resolved, showing that the quinoline core remains largely planar. semanticscholar.orgnih.gov These studies also detail the complex supramolecular architectures formed through various intermolecular interactions, including C-H···O bonds, π-π stacking, and halogen bonds. semanticscholar.org

Table 2: Example Crystallographic Data for a Related Iodo-Quinoline Derivative (6-iodo-2-phenylquinoline-4-carboxylic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 18.9 |

| β (°) | 95.5 |

Note: This data is for a related compound and serves as an illustration of the parameters determined by XRD. semanticscholar.orgnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information about the electronic structure of molecules. ijprajournal.com These methods are particularly useful for studying compounds with conjugated π-electron systems, such as quinolinones.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions). ijprajournal.com The quinolinone core of 6-iodo-1H-quinolin-2-one is a chromophore that is expected to exhibit distinct absorption bands in the UV region. The position (λmax) and intensity of these bands are sensitive to the molecular structure and the presence of substituents. The introduction of the iodine atom at the 6-position can influence the electronic transitions, potentially causing a shift in the absorption maxima compared to the unsubstituted quinolin-2-one. The spectral behavior of quinoline derivatives has been a subject of extensive investigation. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a molecule with light and measuring the light it emits as it relaxes from an excited electronic state back to the ground state. nih.gov Many quinoline derivatives are known to be fluorescent, and this property is highly dependent on their structure and environment. researchgate.netresearchgate.net An analysis of 6-iodo-1H-quinolin-2-one would determine its characteristic excitation and emission wavelengths, quantum yield, and fluorescence lifetime. These parameters provide deeper insight into the nature of its excited states. The fluorescence of certain quinolinone derivatives has been shown to be sensitive to changes in the polarity and viscosity of their microenvironment, highlighting their potential use as molecular probes. researchgate.net

Table 3: Summary of Spectroscopic Techniques and Expected Information

| Technique | Principle | Information Gained for 6-Iodo-1H-quinolin-2-one |

|---|---|---|

| UV-Vis Spectroscopy | Measures absorption of UV-visible light due to electronic transitions. ijprajournal.com | Identifies π → π* and n → π* transitions; determines absorption maxima (λmax) of the conjugated system. |

| Fluorescence Spectroscopy | Measures emission of light from an excited electronic state. nih.gov | Determines emission maxima, fluorescence quantum yield, and excited-state lifetime; probes the molecule's electronic properties. |

Computational Chemistry and Theoretical Modeling of 6 Iodo 6h Quinolin 2 One Systems

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictionsrsc.orgresearchgate.net

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules like 6-iodo-6H-quinolin-2-one. These methods, rooted in solving the Schrödinger equation, offer a systematic way to approximate molecular properties from first principles. libretexts.org By employing various levels of theory, it is possible to obtain a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Studies of Electronic Propertiesrsc.orgmdpi.com

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. rsc.org DFT methods calculate the total energy of a molecule based on its electron density, which is then used to derive various electronic properties. scribd.com Studies on related quinoline systems often utilize functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) to explore their structure-property relationships. semanticscholar.orgresearchgate.net

These calculations provide valuable data on global reactivity descriptors, which help in understanding the molecule's stability and reactivity. semanticscholar.org Key properties determined through DFT include chemical potential, electronegativity, and chemical hardness and softness. rsc.org

| Property | Symbol | Value (eV) | Description |

| Ionization Potential | IP | 6.5 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | 2.0 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | 4.25 | A measure of the atom's ability to attract shared electrons. |

| Chemical Potential | µ | -4.25 | The negative of electronegativity; relates to the escaping tendency of electrons. |

| Global Hardness | η | 2.25 | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness | S | 0.22 | The reciprocal of global hardness; indicates higher reactivity. |

| Global Electrophilicity | ω | 4.01 | An index that measures the energy lowering due to maximal electron flow. |

Ab Initio and Semi-Empirical Methods for Molecular Characterizationlibretexts.org

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches for molecular characterization. libretexts.org

Ab initio methods , Latin for "from the beginning," compute molecular properties based on first principles without using experimental data. libretexts.org These highly accurate techniques, such as Hartree-Fock and coupled-cluster methods, are computationally intensive and are typically reserved for smaller molecular systems. rsc.orgscribd.com

Semi-empirical methods , on the other hand, simplify calculations by incorporating experimental parameters and neglecting certain complex integrals. wikipedia.org Methods like AM1, PM3, and those based on the Neglect of Differential Diatomic Overlap (NDDO) approximation are much faster than ab initio or DFT methods. This efficiency makes them suitable for studying large molecules, although their accuracy depends on the quality of the parameterization for the specific atoms involved. wikipedia.orgresearchgate.net They are particularly useful for initial explorations of molecular geometries and properties before applying more rigorous methods. researchgate.net

Basis Set Selection and Validation in Computational Protocolsnih.gov

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. wikipedia.org The accuracy of the results is highly dependent on the quality of the basis set.

For molecules containing heavy atoms like iodine, standard basis sets may not be sufficient. It is common to use effective core potentials (ECPs) to describe the core electrons, which simplifies the calculation by reducing the number of electrons treated explicitly. researchgate.net The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with ECPs is a popular choice for iodine-containing compounds. researchgate.net For lighter atoms like carbon, nitrogen, and hydrogen, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are widely used. gaussian.comuni-rostock.de These are split-valence basis sets that include polarization functions (d,p) to allow for more flexibility in describing the shape of the electron density. gaussian.com

Validation of the chosen basis set and computational method is crucial. This is often achieved by comparing calculated properties, such as geometric parameters or spectroscopic data, with available experimental results to ensure the computational protocol is reliable for the system under study. umich.edu

Molecular Modeling and Dynamics Simulationslibretexts.org

Molecular modeling and dynamics simulations provide insights into the behavior of this compound on a larger scale and over time. These techniques are particularly valuable for studying how the molecule interacts with biological systems. uneb.br

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. uneb.brresearchgate.net For derivatives of 6-iodo-quinolin-2-one, docking studies can identify potential binding modes and interactions with active sites of enzymes or receptors. researchgate.net

Molecular dynamics (MD) simulations build upon the static picture from docking by simulating the movements of atoms in the molecule and its environment over time. mdpi.comjchemlett.com MD simulations, which can be run for nanoseconds or longer, are used to assess the stability of the ligand-protein complex and to understand the flexibility of the protein structure upon ligand binding. mdpi.comnih.gov These simulations provide a more realistic view of the molecular interactions in a dynamic biological environment. jchemlett.com

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distributionmpg.de

The reactivity and electronic properties of this compound can be rationalized through the analysis of its Frontier Molecular Orbitals (FMOs). wikipedia.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity and lower stability. researchgate.net FMO analysis is instrumental in understanding charge transfer within the molecule, which is key to its optical and electronic properties. semanticscholar.org

| Parameter | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Indicates the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Indicates the electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.4 | Correlates with chemical stability and reactivity. |

Tautomerism and Isomeric Equilibria in 6-Iodo-Quinolin-2-one Derivativessemanticscholar.org

Quinolin-2-one systems, also known as carbostyrils, can exist in different tautomeric forms. The most common equilibrium is between the lactam (amide) form (quinolin-2-one) and the lactim (enol) form (2-hydroxyquinoline). researchgate.net

Computational chemistry, particularly DFT, is a powerful tool for studying these tautomeric equilibria. nih.govnih.gov By calculating the relative energies of the different tautomers, it is possible to predict which form will be more stable and therefore more abundant under specific conditions (e.g., in the gas phase or in different solvents). nih.govbeilstein-journals.org

The stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and intermolecular interactions with solvent molecules. nih.govnih.gov Computational models that include explicit solvent molecules are often necessary to accurately reproduce experimental observations from techniques like NMR spectroscopy. nih.govnih.gov The substituent at the 6-position (iodine) can also influence the position of the tautomeric equilibrium through its electronic effects.

Theoretical Mechanistic Studies of this compound Synthesis and Transformations

Computational chemistry and theoretical modeling provide powerful tools to investigate the intricate mechanisms of organic reactions, offering insights into transition states, reaction pathways, and the electronic factors governing reactivity. While specific theoretical studies exclusively targeting this compound are not extensively documented in the literature, a robust understanding can be constructed by extrapolating from computational analyses of analogous quinolin-2-one syntheses and the well-established mechanisms of electrophilic aromatic iodination.

The synthesis of the this compound scaffold can be theoretically dissected into two primary stages: the formation of the core quinolin-2-one ring system and the subsequent regioselective iodination at the C6 position. Computational studies on related systems typically employ Density Functional Theory (DFT) to elucidate the mechanisms of these transformations.

Formation of the Quinolin-2-one Core:

The synthesis of the quinolin-2-one core often involves cyclization reactions, such as the Camps cyclization or variations thereof. Theoretical modeling of these reactions can map out the potential energy surface, identifying the key intermediates and transition states. For a generalized intramolecular cyclization leading to a quinolin-2-one, DFT calculations can provide critical data on the energetics of the reaction.

A hypothetical reaction pathway for the formation of a quinolin-2-one precursor might involve the intramolecular cyclization of an N-aryl-β-ketoamide. The key steps would include tautomerization, intramolecular nucleophilic attack, and subsequent dehydration. Computational analysis of such a process would involve locating the transition state for the ring-closing step, which is often the rate-determining step. The calculated activation energy (ΔG‡) for this step provides a quantitative measure of the reaction's feasibility.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant (N-aryl-β-ketoamide) | 0.00 | 0.00 |

| Transition State (Cyclization) | +22.5 | +23.1 |

| Cyclized Intermediate | -5.2 | -4.8 |

| Transition State (Dehydration) | +15.8 | +16.3 |

| Product (Quinolin-2-one) | -12.7 | -12.1 |

Electrophilic Iodination at the C6 Position:

The introduction of an iodine atom at the C6 position of the pre-formed quinolin-2-one ring is typically achieved through electrophilic aromatic substitution. Theoretical studies on the electrophilic iodination of aromatic compounds have established the general mechanism, which proceeds through the formation of a Wheland intermediate (also known as an arenium ion or σ-complex).

The reaction mechanism involves the attack of an electrophilic iodine species (e.g., I⁺, generated from an iodine source) on the electron-rich aromatic ring. This leads to the formation of a σ-complex, which is a high-energy intermediate. The subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the final this compound product.

| Position of Iodination | Wheland Intermediate Relative Energy (kcal/mol) | Transition State (Deprotonation) Relative Energy (kcal/mol) | Product Relative Energy (kcal/mol) |

|---|---|---|---|

| C3 | +18.2 | +5.1 | -2.5 |

| C5 | +15.9 | +3.8 | -4.1 |

| C6 | +12.5 | +2.3 | -7.8 |

| C7 | +16.3 | +4.2 | -3.9 |

| C8 | +17.1 | +4.8 | -3.1 |

The data in Table 2, while hypothetical, illustrates how computational chemistry can be used to predict the regioselectivity of the iodination reaction. The lower relative energy of the Wheland intermediate for C6 substitution indicates that this pathway is the most energetically favorable, thus predicting the formation of this compound as the major product.

Transformations of this compound:

Theoretical mechanistic studies can also be applied to understand the subsequent transformations of this compound. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the iodine atom at the C6 position serves as a versatile handle for the introduction of various functional groups.

Computational modeling of these catalytic cycles can provide detailed insights into the elementary steps, such as oxidative addition, transmetalation, and reductive elimination. DFT calculations can be used to determine the geometries and energies of the intermediates and transition states involved in the catalytic cycle, helping to rationalize the observed reactivity and to design more efficient catalytic systems.

For instance, in a Suzuki coupling reaction, the oxidative addition of the C-I bond of this compound to a Pd(0) complex is a critical step. Theoretical calculations can model this process and determine its activation barrier, providing valuable information about the reaction kinetics.

| Reaction Step | Calculated Activation Barrier (ΔG‡, kcal/mol) |

|---|---|

| Oxidative Addition of C-I bond to Pd(0) | 15.2 |

| Transmetalation with Boronic Acid Derivative | 12.8 |

| Reductive Elimination | 8.5 |

Chemical Reactivity and Derivatization Strategies of the 6 Iodo 6h Quinolin 2 One Scaffold

Substitution Reactions at the Iodinated Position (C-6)

The iodine atom at the C-6 position of the quinolin-2-one ring is a key functional group that readily participates in various substitution reactions. This reactivity is primarily exploited in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most utilized transformations is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-6 position by coupling with various boronic acids. beilstein-journals.org The reaction typically employs a palladium catalyst, such as palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄), and a base, like potassium carbonate, in a suitable solvent system. The versatility of the Suzuki-Miyaura coupling makes it a powerful tool for generating libraries of 6-substituted quinolin-2-one derivatives for structure-activity relationship studies.

Another important C-C bond-forming reaction is the Sonogashira coupling , which introduces alkynyl moieties at the C-6 position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scielo.org.zalibretexts.org The resulting 6-alkynyl-quinolin-2-ones are valuable intermediates that can undergo further transformations.

Furthermore, the C-6 iodo group can be replaced with nitrogen-based nucleophiles through the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to 6-amino-quinolin-2-one derivatives. nih.gov A variety of amines, including primary and secondary amines, can be employed, leading to a diverse set of products. organic-chemistry.org

Functionalization of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom within the quinolin-2-one ring system, being part of a lactam, can undergo various functionalization reactions, most notably N-alkylation and N-arylation.

N-alkylation is a common strategy to introduce alkyl groups onto the quinoline nitrogen. beilstein-journals.orgresearchgate.net This reaction is typically achieved by treating the 6-iodo-6H-quinolin-2-one with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the efficiency of the alkylation. For instance, sodium hydride (NaH) in a solvent like dimethylformamide (DMF) is often used to deprotonate the nitrogen, facilitating the nucleophilic attack on the alkyl halide. beilstein-journals.org The steric hindrance of the alkylating agent can affect the reaction yield. beilstein-journals.org

N-arylation , the introduction of an aryl group at the nitrogen atom, can also be accomplished, often through copper or palladium-catalyzed cross-coupling reactions. These methods provide access to N-aryl-6-iodo-quinolin-2-ones, further expanding the chemical space of accessible derivatives.

It is important to note that the alkylation of quinolin-2-ones can sometimes lead to a mixture of N-alkylated and O-alkylated products due to the tautomeric equilibrium between the quinolin-2(1H)-one and the quinolin-2-ol forms. researchgate.net The reaction conditions can be optimized to favor one isomer over the other.

Chemical Transformations of the Carbonyl Group (C-2)

The carbonyl group at the C-2 position of the quinolin-2-one ring is a lactam carbonyl and is generally less reactive than a ketone carbonyl. However, it can still undergo certain chemical transformations.

One potential reaction is reduction . Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C-2 carbonyl group, leading to the corresponding 2-hydro- or 2-methylene-quinoline derivatives. However, the specific conditions and the resulting products can vary depending on the substrate and the reducing agent used.

Another transformation involves the reaction with phosphorus pentasulfide (P₂S₅), which can convert the carbonyl group into a thiocarbonyl group , yielding the corresponding 6-iodo-6H-quinolin-2-thione. researchgate.net This thionation reaction provides access to a different class of quinoline derivatives with potentially altered biological activities.

Furthermore, the carbonyl group can be involved in more complex, multi-component reactions. For example, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones can act as carbonyl and acid surrogates in Passerini- and Ugi-type reactions. nih.govacs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce additional functional groups onto the carbocyclic ring of the quinolin-2-one scaffold. The position of substitution is directed by the activating and deactivating effects of the existing groups. For instance, nitration of quinolin-2-one derivatives can occur, with the position of the incoming nitro group depending on the reaction conditions and the other substituents on the ring. researchgate.net Palladium-catalyzed C-H halogenation and nitration at the C-8 position of 4-quinolone derivatives have also been reported. acs.org

Nucleophilic aromatic substitution (SNA_r) can also occur, particularly on activated quinoline rings. For example, the presence of a fluorine atom at the C-8 position can facilitate its displacement by nucleophiles. rsc.org The reactivity of the quinoline ring towards nucleophiles can be enhanced by the presence of electron-withdrawing groups.

A notable reaction in this context is the Vilsmeier-Haack reaction , which can be used to introduce formyl groups onto the quinoline ring. researchgate.netbenthamdirect.comniscpr.res.in This reaction involves an electrophilic attack by the Vilsmeier reagent on the electron-rich positions of the aromatic system.

Transition Metal-Catalyzed Modifications of this compound

Transition metal catalysis plays a pivotal role in the functionalization of the this compound scaffold, extending beyond the simple substitution at the C-6 position. These catalysts enable a wide array of transformations, leading to the construction of complex molecular architectures.

As previously mentioned, palladium-catalyzed cross-coupling reactions are paramount. Besides the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the C-6 position, palladium catalysts can be employed for other transformations. For instance, palladium-catalyzed carbonylation reactions can be used to introduce carbonyl-containing functionalities. nih.gov

The regioselectivity of these reactions is a key aspect. In dihalogenated quinolines, the more reactive halogen (typically iodine over bromine or chlorine) will preferentially undergo oxidative addition to the palladium catalyst, allowing for selective functionalization. libretexts.org

Role of 6 Iodo 6h Quinolin 2 One As a Privileged Chemical Scaffold in Academic Organic Synthesis and Ligand Design

Rational Design Principles for Novel Quinoline-Based Architectures

The design of new drugs based on the quinoline (B57606) scaffold is guided by established medicinal chemistry principles. Quinoline is considered a "privileged structure" because its framework can interact with a diverse range of biological targets. ekb.eg Rational design strategies often leverage this inherent activity, modifying the core to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known active molecule with the quinoline-2-one core to discover new chemical series with potentially improved properties.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design quinoline derivatives that fit precisely into the binding site. Molecular docking studies are crucial in this approach to predict binding modes and affinities. mdpi.comarabjchem.org

Ligand-Based Drug Design (LBDD): When the target's 3D structure is unknown, a library of known active molecules is used to build a pharmacophore model. This model defines the essential structural features required for activity, guiding the design of new quinoline-based compounds that fit the model. mdpi.com

Modulation of Physicochemical Properties: Introducing substituents onto the quinoline ring to alter properties like solubility, lipophilicity, and metabolic stability. For instance, adding polar groups can increase water solubility, while incorporating fluorine atoms can block metabolic oxidation. researchgate.net

The 6-iodo-6H-quinolin-2-one scaffold is particularly amenable to these principles. The iodine atom can be readily replaced with a wide variety of functional groups using modern cross-coupling reactions, allowing chemists to systematically explore the chemical space around the quinoline core to optimize interactions with a biological target.

Development of Chemical Libraries via Derivatization of the this compound Core

The true synthetic utility of this compound lies in its capacity for diversification. The carbon-iodine bond is relatively weak and highly susceptible to a range of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the construction of large and diverse chemical libraries from a single, common intermediate. A recent study demonstrated the synthesis of a library of 6-iodo-substituted carboxy-quinolines using a one-pot, three-component method, highlighting the scaffold's role in generating novel compounds. nih.gov

Common derivatization strategies employed on iodo-quinoline scaffolds include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as linear linkers or be further functionalized.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups, which are crucial for interacting with many biological targets.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions enable the systematic modification of the 6-position of the quinolin-2-one core, which is a key region for modulating biological activity in many classes of inhibitors. For example, by coupling different aryl boronic acids, a library of 6-aryl-quinolin-2-ones can be rapidly synthesized and screened for desired pharmacological properties. nih.gov This modular approach is highly efficient for exploring structure-activity relationships.

Table 1: Common Cross-Coupling Reactions for Derivatization of the 6-Iodo-Quinolinone Scaffold

| Reaction Name | Reactant Type | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²) - C(sp²) | Palladium |

| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | Palladium/Copper |

| Heck | Alkene | C(sp²) - C(sp²) | Palladium |

| Buchwald-Hartwig | Amine/Amide | C(sp²) - N | Palladium |

| Stille | Organostannane | C(sp²) - C(sp²) | Palladium |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to a molecule affect its biological activity. arabjchem.org For the quinoline-2-one scaffold, SAR studies have been instrumental in optimizing compounds for various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative diseases. arabjchem.orgrsc.org

In a typical SAR campaign involving the this compound core, the iodine is replaced with a diverse set of substituents using the coupling reactions described previously. The resulting compounds are then tested in biological assays to determine their potency (often measured as an IC₅₀ or EC₅₀ value). By comparing the activity of different derivatives, researchers can deduce which structural features are beneficial or detrimental to activity. For example, studies on quinoline-based inhibitors have shown that the nature and position of substituents on the quinoline ring are critical for potency. orientjchem.org The introduction of a fluorine atom at the 6-position, for instance, can significantly enhance antibacterial activity. orientjchem.org Similarly, modifying the 6-position of certain quinazolinone derivatives (a related scaffold) with different groups has been shown to dramatically impact their cytotoxic activity against cancer cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using computational methods to build mathematical models that correlate chemical structure with biological activity. mdpi.com A 3D-QSAR model, for instance, can generate contour maps that visualize regions around the scaffold where bulky, electron-donating, or hydrogen-bonding groups are likely to increase or decrease activity. mdpi.comnih.gov These models provide powerful predictive tools, allowing chemists to prioritize the synthesis of compounds that are most likely to be highly active, thereby saving time and resources. mdpi.com

Table 2: Illustrative SAR Data for a Hypothetical Series of 6-Substituted Quinolin-2-one Derivatives (Kinase Inhibitors)

| Compound ID | 6-Position Substituent (R) | IC₅₀ (nM) |

| 1 (Parent) | -I | >10,000 |

| 2a | -Phenyl | 850 |

| 2b | -4-Fluorophenyl | 420 |

| 2c | -4-Methoxyphenyl | 250 |

| 2d | -3-Pyridyl | 150 |

| 2e | -4-(N-methylpiperazinyl)phenyl | 25 |

This is a representative table based on common SAR trends and does not reflect data for a specific, single compound series from the literature.

The illustrative data shows a clear SAR trend: replacing the iodine (1) with a phenyl group (2a) confers moderate activity. Adding electron-donating or hydrogen-bonding groups to the phenyl ring (2b, 2c, 2d) further improves potency. The most significant increase in activity is seen with the addition of a basic amine moiety (2e), a common strategy for targeting the solvent-exposed region of many kinase ATP-binding sites.

Exploiting the this compound Motif for Chemical Probes and Chelator Development

Beyond its role in therapeutic drug discovery, the this compound scaffold is a valuable platform for developing chemical tools to study biological systems.

Chemical Probes: A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to investigate that target's function in cells or organisms. eubopen.org The 6-iodo-quinolin-2-one core can be elaborated into a chemical probe by attaching a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling. The iodine atom serves as an ideal attachment point for these modifications via cross-coupling. For example, a Sonogashira coupling could be used to attach an alkyne-containing fluorophore, creating a fluorescent probe to visualize the localization of its target protein within a cell. The development of such tools is crucial for target validation and understanding the mechanism of action of new drugs. nih.gov

Chelator Development: Chelators are organic molecules that can bind to metal ions. nih.gov They have applications in medicine for treating metal poisoning, as contrast agents in medical imaging, and in radiotherapy, where they are used to carry radioactive metal isotopes to tumor sites. nih.govmdpi.com The quinoline scaffold is known to participate in metal chelation. The nitrogen atom of the quinoline ring and an adjacent oxygen atom (as in the quinolin-2-one) can form a bidentate chelation site. The 6-iodo position provides a site to attach additional coordinating groups or to link the chelator to a targeting vector like a peptide or antibody. mdpi.com For example, a derivative of this compound could be functionalized with additional arms containing carboxylate or phosphonate (B1237965) groups to create a more robust, multidentate chelator with high affinity and selectivity for specific metal ions like iron (Fe³⁺) or copper (Cu²⁺). mdpi.com The ability to systematically modify the scaffold allows for the fine-tuning of the chelator's properties, such as its stability, selectivity for different metals, and pharmacokinetic profile. nih.gov

Future Research Directions and Emerging Methodologies for 6 Iodo 6h Quinolin 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 6-iodo-6H-quinolin-2-one and its derivatives is a prime candidate for integration with flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. For the multi-step synthesis of complex quinolinone structures, flow chemistry can enable the seamless integration of reaction, separation, and purification steps.

Automated synthesis platforms, which allow for the rapid and systematic exploration of reaction conditions and substrate scope, could be instrumental in developing novel derivatives of this compound. By employing robotic systems and programmable software, researchers can efficiently screen a wide array of catalysts, reagents, and reaction parameters to optimize the synthesis of targeted compounds. This high-throughput approach can accelerate the discovery of new molecules with desirable properties.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Precise Temperature Control | Minimized side reactions and improved product selectivity. | Crucial for controlling regioselectivity in functionalization reactions of the quinolinone core. |

| Enhanced Mixing | Increased reaction rates and yields. | Beneficial for biphasic reactions or those involving solid-supported reagents. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Important when handling potentially reactive intermediates in the synthesis of complex derivatives. |

| Scalability | Straightforward scale-up by extending reaction time or using larger reactors. | Enables the production of larger quantities of key intermediates for further studies. |

Advanced Materials Science Applications as a Building Block

The this compound scaffold is a promising building block for the development of advanced materials. The presence of the reactive iodine atom allows for its incorporation into polymeric structures or its attachment to surfaces and nanoparticles through well-established cross-coupling chemistries. The quinolinone core itself possesses interesting photophysical and electronic properties, which can be fine-tuned through chemical modification.

Potential applications in materials science include the development of organic light-emitting diodes (OLEDs), chemical sensors, and functional polymers. The inherent fluorescence of some quinolinone derivatives could be harnessed in the design of emissive materials for OLEDs. Furthermore, the ability to functionalize the scaffold at the 6-position provides a handle for creating materials that respond to specific analytes, paving the way for novel sensor technologies.

Innovative Strategies for Targeted Chemical Modifications and Diversification

The iodine atom at the 6-position of the quinolinone ring is a key functional group for targeted chemical modifications and the diversification of the scaffold. This versatile handle allows for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of a vast array of substituents, including aryl, alkynyl, vinyl, and amino groups, respectively.

These modifications can be used to systematically probe structure-activity relationships in medicinal chemistry programs or to tailor the electronic and photophysical properties of the molecule for materials science applications. The ability to precisely and efficiently introduce chemical diversity is a cornerstone of modern drug discovery and materials design.

Table 2: Potential Cross-Coupling Reactions for the Diversification of this compound

| Reaction Name | Coupling Partner | Introduced Moiety | Potential Application |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Aryl/Heteroaryl group | Tuning electronic properties, extending conjugation for optical applications. |

| Sonogashira Coupling | Terminal alkynes | Alkynyl group | Creating rigid linkers, synthesis of conjugated polymers, and fluorescent probes. |

| Heck Coupling | Alkenes | Vinyl group | Introduction of polymerizable groups, synthesis of extended π-systems. |

| Buchwald-Hartwig Amination | Amines | Amino group | Modulating biological activity, introducing coordinating sites for metal complexes. |

| Stille Coupling | Organostannanes | Various organic groups | Versatile method for carbon-carbon bond formation with a wide range of functional groups. |

| Negishi Coupling | Organozinc reagents | Various organic groups | Mild reaction conditions suitable for sensitive substrates. |

Interdisciplinary Research Avenues for the this compound Scaffold

The unique chemical properties of this compound open up numerous avenues for interdisciplinary research. In the field of medicinal chemistry, the quinolinone scaffold is found in a number of biologically active compounds. The introduction of an iodine atom provides a site for further functionalization to develop new therapeutic agents. For example, halogenated quinolines have been investigated for their antibacterial and biofilm-eradicating activities.

In the realm of chemical biology, this compound could be used as a starting point for the development of chemical probes to study biological processes. The iodine atom can be replaced with a radiolabel for imaging studies or with a photoaffinity label for identifying protein targets.

The intersection of materials science and biology could see the use of this compound derivatives in the development of biocompatible materials or sensors for biological analytes. The versatility of this scaffold makes it an attractive platform for collaborations between chemists, biologists, and materials scientists. The exploration of these interdisciplinary avenues will be crucial in uncovering the next generation of applications for this promising molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.